molecular formula C9H16ClNO B1463645 4-[(2-Propynyloxy)methyl]piperidine hydrochloride CAS No. 1185300-91-7

4-[(2-Propynyloxy)methyl]piperidine hydrochloride

Cat. No. B1463645
CAS RN: 1185300-91-7
M. Wt: 189.68 g/mol
InChI Key: WPNLIHIBEOPEGT-UHFFFAOYSA-N
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Description

“4-[(2-Propynyloxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C9H16ClNO . It has a molecular weight of 189.68244 .


Molecular Structure Analysis

The InChI code for “4-[(2-Propynyloxy)methyl]piperidine hydrochloride” is 1S/C9H15NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h1,9-10H,3-8H2;1H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Antitubercular Agents

4-[(2-Propynyloxy)methyl]piperidine hydrochloride: is utilized in the synthesis of compounds with potential antitubercular activity. Its structural framework serves as a building block for creating new molecules that can be tested against various strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .

Development of Aminopyrazine Inhibitors

This compound is instrumental in the development of aminopyrazine inhibitors, which are a class of molecules that show promise in inhibiting certain enzymes or receptors involved in disease processes. These inhibitors can be tailored for a variety of therapeutic targets, including those related to cancer and neurological disorders .

Protein Kinase D Inhibitors

The chemical serves as a precursor in the synthesis of naphthyridine derivatives that act as protein kinase D inhibitors. These inhibitors have significant implications in cancer research, as protein kinase D plays a role in cell proliferation and survival .

Asymmetric Hydrogenation Catalysts

Researchers use 4-[(2-Propynyloxy)methyl]piperidine hydrochloride to create catalysts for asymmetric hydrogenation. This process is crucial for producing chiral molecules, which are important in the pharmaceutical industry for their enhanced efficacy and reduced side effects compared to their non-chiral counterparts .

Proteomics Research

In proteomics, this compound is used as a biochemical tool to study protein interactions and functions. It may be involved in modifying certain proteins or peptides, thereby aiding in the understanding of their role in various biological processes .

Chemical Synthesis and Material Science

The compound finds application in the broader field of chemical synthesis and material science. It can be used to synthesize novel organic molecules, which can then be used to create new materials with desired properties for industrial applications .

Safety and Hazards

The safety information available indicates that “4-[(2-Propynyloxy)methyl]piperidine hydrochloride” is an irritant . It’s recommended to handle this compound with appropriate protective measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-(prop-2-ynoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h1,9-10H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNLIHIBEOPEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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